molecular formula C14H15N B1354538 2,4-dimethyl-N-phenylaniline CAS No. 25078-04-0

2,4-dimethyl-N-phenylaniline

Cat. No. B1354538
CAS RN: 25078-04-0
M. Wt: 197.27 g/mol
InChI Key: BWYYRZBQXLCZJL-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-phenylaniline is a chemical compound with the CAS Number: 25078-04-0 . It has a molecular weight of 197.28 and is primarily used in scientific research, particularly in the fields of chemistry and material science.


Molecular Structure Analysis

The IUPAC name for 2,4-dimethyl-N-phenylaniline is the same as its common name . The InChI key, a unique identifier for the compound, is also provided .

It is stored at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the available resources.

Scientific Research Applications

Synthesis of Substituted N-Phenylmaleimides

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is used in the synthesis of substituted N-phenylmaleimides, which are precursors for a Diels–Alder reaction . These precursors are of considerable interest due to their biological properties and use as intermediates in synthesis .
  • Methods of Application : The synthesis involves a two-step process from maleic anhydride and a substituted aniline, followed by a Diels–Alder reaction with 2,5-dimethylfuran . This process is designed to be minimally hazardous, environmentally friendly, and energy efficient .
  • Results or Outcomes : The experiment exposes students to the green chemistry principles of atom economy, use of safer chemicals, design for energy efficiency, waste reduction, and inherently safer chemistry for accident prevention .

Synthesis of Highly Branched Polyolefins

  • Scientific Field : Polymer Chemistry
  • Summary of the Application : 2,4-dimethyl-N-phenylaniline is used in the synthesis of highly branched polyolefins using phenyl substituted α-Diimine Ni (II) catalysts .
  • Methods of Application : The synthesis involves the use of α-diimine Ni (II) complexes containing bulky phenyl groups . The residue was purified by chromatography on silica gel with petroleum ether/ethyl acetate .
  • Results or Outcomes : The polymerization results indicated the possibility of precise microstructure control, depending on the polymerization temperature and types of monomers .

Material Science and Electronic Materials

  • Scientific Field : Material Science
  • Summary of the Application : 2,4-Dimethyl-N-phenylaniline is used as an organic building block in material science and electronic materials . It is used in the synthesis of small molecule semiconductor building blocks .
  • Methods of Application : The specific methods of application can vary greatly depending on the specific semiconductor being synthesized .
  • Results or Outcomes : The outcomes can also vary greatly, but the goal is typically to create semiconductors with specific properties for use in electronic devices .

Buchwald–Hartwig Reaction

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2,4-dimethyl-N-phenylaniline is used in the Buchwald–Hartwig reaction, a carbon-nitrogen cross-coupling reaction . This reaction is important in organic synthesis as it allows for the introduction of amine linkages in organic molecules .
  • Methods of Application : The reaction involves the use of Pd catalysts and a variety of commercially available Pd complexes and ligands . The reaction’s synthetic applicability roots primarily from the inadequacies of typical methods (nucleophilic substitution, reductive amination, etc.) for the synthesis of aromatic C–N bonds .
  • Results or Outcomes : The outcomes of this reaction are the formation of C–N bonds, which are abundant in functional groups as well materials, such as pharmaceuticals, agrochemicals, flavors, fragrances, dyes, etc .

Synthesis of Heterocyclic Compounds

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2,4-dimethyl-N-phenylaniline is used in the synthesis of heterocyclic compounds . These compounds are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .
  • Methods of Application : The synthesis involves a variety of reactions, including the Buchwald–Hartwig reaction, which is a carbon-nitrogen cross-coupling reaction . This reaction is carried out using Pd catalysts and a variety of commercially available Pd complexes and ligands .
  • Results or Outcomes : The outcomes of this reaction are the formation of C–N bonds, which are abundant in functional groups as well materials, such as pharmaceuticals, agrochemicals, flavors, fragrances, dyes, etc .

Synthesis of Small Molecule Semiconductor Building Blocks

  • Scientific Field : Material Science
  • Summary of the Application : 2,4-Dimethyl-N-phenylaniline is used as an organic building block in the synthesis of small molecule semiconductor building blocks . These semiconductors are used in electronic materials .
  • Methods of Application : The specific methods of application can vary greatly depending on the specific semiconductor being synthesized .
  • Results or Outcomes : The outcomes can also vary greatly, but the goal is typically to create semiconductors with specific properties for use in electronic devices .

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 and H319, indicating that it can cause skin irritation and serious eye irritation .

properties

IUPAC Name

2,4-dimethyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYYRZBQXLCZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441715
Record name 2,4-dimethyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-phenylaniline

CAS RN

25078-04-0
Record name 2,4-dimethyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethyldiphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
OV Khazipov, AS Pyatachenko… - …, 2023 - Wiley Online Library
An efficient protocol for the C−N cross‐coupling of aryl chlorides with (hetero)aryl‐ and alkyl amines under nickel catalysis has been developed. The main advantage of the protocol is …
G Theumer, I Bauer, A Jäger… - European Journal of …, 2022 - Wiley Online Library
We describe the synthesis of seven C 2 ‐alkylcarbazoles via a sequence of Buchwald–Hartwig coupling of arylamines with aryl halides followed by oxidative cyclization of the resulting …
X Zhou, H Ma, J Xie - Journal of Molecular Structure, 2023 - Elsevier
Triarylbismuths were found to be highly efficient arylating reagents for copper-promoted N-arylation of secondary and some heteroaryl and aliphatic primary amines with over 49 …
Number of citations: 0 www.sciencedirect.com

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